四氢呋喃-2,2,5,5-d4

描述

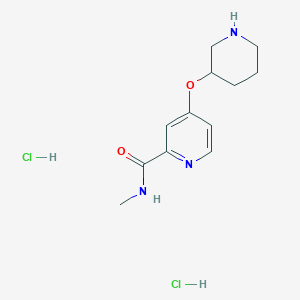

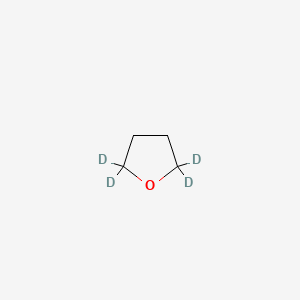

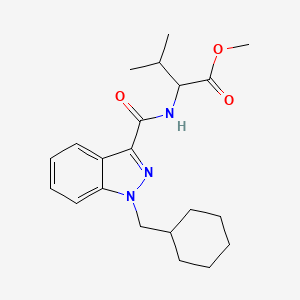

Tetrahydrofuran-2,2,5,5-d4 is a chemical compound with the molecular formula C4H8O . It is a member of oxolanes . The molecular weight of this compound is 128.120117 Da .

Synthesis Analysis

A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .

Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-2,2,5,5-d4 is available as a 2D Mol file or as a computed 3D SD file . There are also model molecular structures of tetrahydrofuran and its derivatives .

Chemical Reactions Analysis

Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the S N 2 mechanism . A large-scale production of biofuels and chemicals will require cost-effective, sustainable, and rapid deconstruction of woody biomass into its constituent sugars. A novel two-step liquefaction process for producing fermentable sugars from red oak using a mixture of tetrahydrofuran (THF), water, and dilute sulfuric acid has been introduced .

Physical And Chemical Properties Analysis

THF is a colorless, volatile liquid, carrying a faint, ethereal odor reminiscent of its chemical cousin, diethyl ether. The density of this liquid is approximately 0.89 g/cm³, and it has a relatively low boiling point for an organic solvent, around 66°C (151°F), which makes it easy to remove by evaporation in laboratory applications .

科学研究应用

催化氧化胺化

四氢呋喃在有机化学中很重要,特别是在催化氧化胺化反应中。Zhang 等人 (2017) 开发了一种使用可见光催化和分子氧来激活四氢呋喃的 C(sp3)-H 键的方法,为 N-取代唑类提供了一条绿色途径 (Zhang 等人,2017)。

环境影响和酶活性

四氢呋喃在环境中的影响和归宿,特别是它对活性污泥中酶活性的影响,是重要的研究领域。吕等人 (2008) 发现四氢呋喃可以抑制脱氢酶活性并影响其他酶,从而深入了解其对环境的影响 (吕等人,2008)。

均烯醇的环化

Vasconcelos 等人 (2011) 探索了通过均烯醇的环功能化合成四氢呋喃衍生物。这种转化涉及不同的途径,并提供了对四氢呋喃合成的见解 (Vasconcelos 等人,2011)。

在天然产物和生物活性中的作用

四氢呋喃在各种天然产物和具有生物活性的合成化合物中至关重要。Pérez-Mayoral 等人 (2010) 讨论了它们的工业应用,包括在化妆品、香水和香料中的使用 (Pérez-Mayoral 等人,2010)。

有机催化合成方法

Grandjean 和 Nicewicz (2013) 报道了一种使用烯丙醇和烯烃构建四氢呋喃的有机催化方法。这种催化方法能够从常见的有机试剂合成四氢呋喃 (Grandjean 和 Nicewicz,2013)。

复杂四氢呋喃的合成

四氢呋喃的合成,尤其是在复杂结构中,是研究的一个关键领域。Tikad 等人 (2016) 综述了构建四氢呋喃部分的合成方法,重点介绍了非苄基化环醚化反应的区域选择性和立体选择性 (Tikad 等人,2016)。

安全和危害

As a highly flammable compound, THF presents a significant fire risk. Direct exposure to heat, sparks, or open flames must be avoided at all times. THF vapors can form explosive mixtures with air, emphasizing the necessity of proper ventilation when working with this solvent . Another critical safety consideration with THF is its tendency to form dangerous peroxides upon prolonged exposure to air. These peroxides can explode with shock, heat, or friction .

未来方向

An inherently non-peroxide forming ether solvent, 2,2,5,5-tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane), has been synthesized from readily available and potentially renewable feedstocks, and its solvation properties have been tested . This development could pave the way for safer and more sustainable practices in the chemical industry.

属性

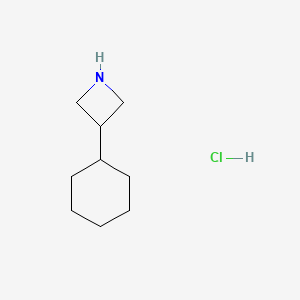

IUPAC Name |

2,2,5,5-tetradeuteriooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURNTSHIVDZCO-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-2,2,5,5-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)